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Compound of Interest

Compound Name: 8-Bromo-1-octanol

Cat. No.: B1265630 Get Quote

A comprehensive guide to the spectroscopic analysis of 8-bromo-1-octanol, this document

provides key data and methodologies for researchers and scientists in drug development and

chemical research. It includes detailed spectral data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats.

Accompanying this data are in-depth experimental protocols for acquiring these spectra,

ensuring reproducibility and accuracy. A logical workflow for the spectroscopic analysis of an

organic compound is also visualized.

Spectroscopic Data for 8-Bromo-1-octanol
The following sections present the essential spectroscopic data for the characterization of 8-
bromo-1-octanol (CAS No: 50816-19-8).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopic Data for 8-Bromo-1-octanol (Solvent: CDCl₃)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₂OH 3.64 triplet 6.6

-CH₂Br 3.41 triplet 6.8

BrCH₂CH₂- 1.85 quintet 7.2

HOCH₂CH₂- 1.57 quintet 7.1

-(CH₂)₄- 1.25 - 1.45 multiplet -

-OH 1.5 (variable) broad singlet -

¹³C NMR Spectroscopic Data for 8-Bromo-1-octanol (Solvent: CDCl₃)[1][2]

Carbon Chemical Shift (δ, ppm)

C1 (-CH₂OH) 62.95

C8 (-CH₂Br) 34.04

C2 or C7 32.78 / 32.71

C3, C4, C5, C6 29.23 / 28.73 / 28.09 / 25.65

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Principal IR Absorption Bands for 8-Bromo-1-octanol
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Wavenumber (cm⁻¹) Description of Vibration Functional Group

~3330 (broad) O-H stretch Alcohol (-OH)

~2930, ~2855 C-H stretch Alkane (-CH₂)

~1465 C-H bend Alkane (-CH₂)

~1058 C-O stretch Primary Alcohol

~645, ~560 C-Br stretch Alkyl Bromide

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.[3]

Key Mass Spectrometry Data for 8-Bromo-1-octanol

m/z Interpretation Notes

208 / 210 [M]⁺ (Molecular Ion)
Not typically observed in EI

due to instability.

190 / 192 [M - H₂O]⁺
Loss of water from the

molecular ion.

129 / 131 [M - Br]⁺ or [C₈H₁₇O]⁺ Loss of the bromine radical.

111 / 113 [C₄H₈Br]⁺
Fragmentation of the carbon

chain.

55 [C₄H₇]⁺ Common alkyl fragment.

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in characteristic M

and M+2 ion clusters.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 8-bromo-
1-octanol, a liquid at room temperature.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

8-Bromo-1-octanol sample

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Pipettes

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 8-bromo-1-octanol in about 0.6

mL of CDCl₃ in a clean, dry vial. Transfer the solution into a 5 mm NMR tube.[5]

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer

on the deuterium signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.

[5]

¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a standard 30°

pulse sequence. Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.[5]

¹³C NMR Acquisition: Tune the probe to the ¹³C frequency. Set the spectral width to 0-220

ppm. Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g.,

128 or more) with a relaxation delay of 2-5 seconds to achieve a good signal-to-noise ratio.

[5]

Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using

the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate peaks for ¹H

spectra and identify peak positions for both spectra.[5]
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Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid 8-bromo-1-octanol.

Materials:

8-Bromo-1-octanol sample

FTIR spectrometer

Salt plates (e.g., NaCl or KBr)

Pipette

Acetone (for cleaning)

Procedure:

Instrument Preparation: Record a background spectrum of the empty sample compartment

to subtract contributions from atmospheric CO₂ and water vapor.

Sample Preparation: As 8-bromo-1-octanol is a liquid, it can be analyzed as a "neat"

sample. Place one to two drops of the liquid onto the surface of a clean, dry salt plate.[6][7]

Carefully place a second salt plate on top to create a thin liquid film sandwiched between the

plates.[6][8]

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire

the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing and Cleaning: The resulting spectrum should show absorbance or

transmittance as a function of wavenumber. After analysis, clean the salt plates thoroughly

with dry acetone and return them to a desiccator.[6]

Mass Spectrometry (Electron Ionization)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:
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8-Bromo-1-octanol sample

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

Helium (carrier gas for GC)

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be

done via injection into a GC, which separates the sample from any impurities before it enters

the mass spectrometer, or directly using a heated probe if the sample is pure.[9][10]

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of

high-energy electrons (typically at 70 eV).[11][12][13] This process, known as electron

impact (EI), ejects an electron from the molecule to form a radical cation (the molecular ion)

and induces fragmentation.[11][12]

Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9]

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Data Analysis: Analyze the spectrum to identify the molecular ion peak (if present) and major

fragment ions. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) is a key

diagnostic feature.[5]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of an

organic compound like 8-bromo-1-octanol using the spectroscopic techniques described.
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Caption: Workflow for spectroscopic characterization of 8-Bromo-1-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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